molecular formula C22H36O3 B594053 8-HydroxyCP-47497 CAS No. 1554485-48-1

8-HydroxyCP-47497

Cat. No.: B594053
CAS No.: 1554485-48-1
M. Wt: 348.5 g/mol
InChI Key: CGEUPVXPOYJOQH-PKOBYXMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CP 47,497-C8-homolog C-8-hydroxy metabolite is a synthetic cannabinoid that is structurally related to CP 47,497. It is a potential metabolite of CP 47,497-C8-homolog, which is known for its potent binding affinity to the cannabinoid receptor 1 (CB1). This compound has been identified as an adulterant in herbal blends and is primarily used for research and forensic purposes .

Scientific Research Applications

CP 47,497-C8-homolog C-8-hydroxy metabolite is used extensively in scientific research, particularly in the following areas:

Safety and Hazards

The compound is intended for research and forensic purposes . It is not for human or veterinary use . It is controlled in schedule I of the Controlled Substances Act .

Biochemical Analysis

Biochemical Properties

CP 47,497-C8-homolog C-8-hydroxy metabolite avidly binds the CB 1 receptor (K i = 0.83 nM) . This interaction with the CB 1 receptor suggests that it may play a role in the biochemical reactions associated with the endocannabinoid system.

Cellular Effects

Given its binding affinity for the CB 1 receptor , it may influence cell function by modulating endocannabinoid signaling pathways.

Molecular Mechanism

The molecular mechanism of action of CP 47,497-C8-homolog C-8-hydroxy metabolite is likely related to its interaction with the CB 1 receptor . By binding to this receptor, it may influence the activity of various enzymes and proteins, potentially leading to changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CP 47,497-C8-homolog C-8-hydroxy metabolite involves multiple steps, starting from the parent compound CP 47,497. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of CP 47,497-C8-homolog C-8-hydroxy metabolite is not well-documented due to its primary use in research. the synthesis would likely involve large-scale chemical reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

CP 47,497-C8-homolog C-8-hydroxy metabolite undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form hydroxyl groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.

Major Products

The major products formed from these reactions include various hydroxylated and reduced derivatives of the parent compound.

Comparison with Similar Compounds

Similar Compounds

    CP 47,497: The parent compound with similar binding properties.

    Cannabicyclohexanol: Another synthetic cannabinoid with a similar structure.

    JWH-018: A synthetic cannabinoid with a different core structure but similar pharmacological effects.

Uniqueness

CP 47,497-C8-homolog C-8-hydroxy metabolite is unique due to its specific hydroxylation at the C-8 position, which may influence its binding affinity and metabolic stability compared to other synthetic cannabinoids .

Properties

IUPAC Name

2-[(1S,3R)-3-hydroxycyclohexyl]-5-(9-hydroxy-2-methylnonan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O3/c1-22(2,13-6-4-3-5-7-14-23)18-11-12-20(21(25)16-18)17-9-8-10-19(24)15-17/h11-12,16-17,19,23-25H,3-10,13-15H2,1-2H3/t17-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEUPVXPOYJOQH-PKOBYXMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCCCCCO)C1=CC(=C(C=C1)C2CCCC(C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CCCCCCCO)C1=CC(=C(C=C1)[C@H]2CCC[C@H](C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017861
Record name CP-47,497-C8-homolog C-8-hydroxy metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1554485-48-1
Record name CP-47,497-C8-homolog C-8-hydroxy metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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